(Z)-methyl 2-(2-((2,4-dimethylthiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S3/c1-9-15(26-10(2)18-9)16(22)19-17-20(8-14(21)25-3)12-6-5-11(28(4,23)24)7-13(12)27-17/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOLWNRWCRYETO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the optimal synthetic routes for preparing (Z)-methyl 2-(2-((2,4-dimethylthiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Core Formation : Cyclization of aminothiophenol derivatives with carbonyl-containing reagents (e.g., 2,4-dimethylthiazole-5-carbonyl chloride) under acidic conditions to construct the benzo[d]thiazole scaffold .
- Imino Bond Formation : Condensation reactions between the thiazole carbonyl and amine groups, optimized using acetic acid reflux or catalytic bases to ensure Z-configuration selectivity .
- Esterification : Methylation of the acetoxy group via nucleophilic substitution or ester exchange reactions .
- Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography to isolate the Z-isomer .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and Z-configuration by analyzing coupling constants and shifts (e.g., imino proton resonance near δ 12-14 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration and validate crystallographic purity .
- HPLC/MS : Reverse-phase HPLC with UV/ESI-MS detection quantifies purity (>95%) and identifies sulfonyl or methylthiazole-related impurities .
Q. How can the Z-configuration of the imino bond be confirmed experimentally?
- Methodological Answer :
- X-ray Diffraction : Single-crystal analysis using SHELXTL software provides definitive stereochemical evidence .
- NOESY NMR : Nuclear Overhauser effects between the imino proton and adjacent methylsulfonyl/thiazole groups distinguish Z from E isomers .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Methodological Answer :
- Byproducts : Unreacted 2,4-dimethylthiazole-5-carbonyl intermediates or over-sulfonated derivatives.
- Mitigation :
- Recrystallization : Sequential washing with acetic acid/water/ethanol removes polar impurities .
- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients isolates the target compound .
Q. What are the solubility properties and recommended handling protocols?
- Methodological Answer :
- Solubility : Poor in water; soluble in DMSO, DMF, and dichloromethane. Hydrobromide salts (e.g., methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide) enhance aqueous stability .
- Handling : Store under inert gas (N₂/Ar) at -20°C to prevent hydrolysis. Use PPE (gloves, goggles) due to sulfonyl group reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalability and reproducibility?
- Methodological Answer :
- Design of Experiments (DoE) : Multi-variable optimization (temperature, solvent ratio, catalyst loading) identifies robust parameters for high yields (>80%) .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., imino bond formation), reducing side reactions .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived torsion angles with X-ray data; discrepancies may indicate dynamic equilibria (e.g., keto-enol tautomerism) .
- DFT Calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to reconcile experimental vs. theoretical results .
Q. What structure-activity relationships (SAR) are hypothesized for derivatives of this compound?
- Methodological Answer :
- Substituent Effects :
- Methylsulfonyl Group : Enhances electrophilicity and enzyme inhibition (e.g., kinase targets) .
- Thiazole Methyl Groups : Modulate lipophilicity and metabolic stability .
- Biological Assays : Test against cancer cell lines (e.g., MCF-7) to correlate substituents with cytotoxicity .
Q. What degradation pathways dominate under accelerated stability testing?
- Methodological Answer :
- Hydrolysis : The ester and imino bonds degrade in aqueous buffers (pH <3 or >10), monitored via LC-MS .
- Oxidation : Sulfonyl groups form sulfonic acids under H₂O₂ exposure; stabilize with antioxidants (e.g., BHT) .
Q. How can computational modeling predict reactivity and binding modes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
